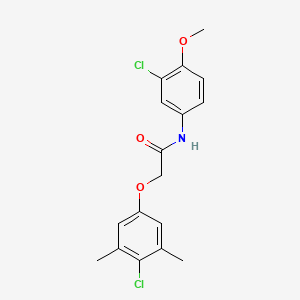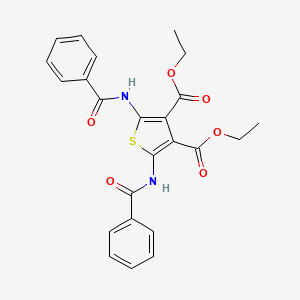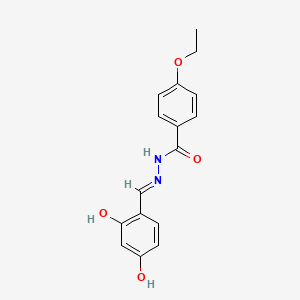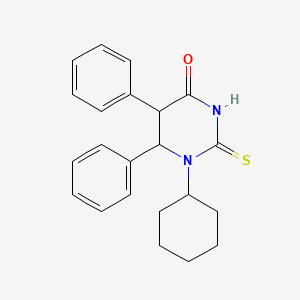
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide, also known as CDMPA, is a synthetic compound that belongs to the class of acetanilide herbicides. It has a wide range of applications in the field of agriculture, particularly in the control of broadleaf weeds in crops such as soybean, cotton, and corn. In recent years, CDMPA has also gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide exerts its therapeutic effects by targeting specific enzymes and receptors in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of pro-inflammatory mediators. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide also binds to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has also been found to induce apoptosis and cell cycle arrest in cancer cells, leading to tumor growth inhibition.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of novel derivatives of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chloro-4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide. The synthesis method has been optimized to improve the yield and purity of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide has been found to have potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-6-13(7-11(2)17(10)19)23-9-16(21)20-12-4-5-15(22-3)14(18)8-12/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMNLLPXYAVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![ethyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6056755.png)

![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B6056788.png)
![3,4,5-triethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6056789.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)

